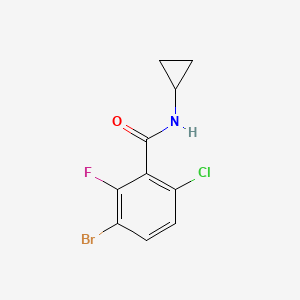

3-Bromo-6-chloro-N-cyclopropyl-2-fluorobenzamide

Description

Overview of Benzamide (B126) Scaffold in Agrochemical and Medicinal Chemistry

In medicinal chemistry, the benzamide core is a cornerstone of numerous therapeutic agents. researchgate.net Its derivatives are known to exhibit a vast range of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and antipsychotic activities. nih.gov For example, amisulpride (B195569) is a substituted benzamide used in the treatment of schizophrenia, demonstrating the scaffold's utility in targeting central nervous system receptors. nih.gov The amide linkage is relatively stable to metabolic degradation and can mimic peptide bonds, allowing benzamide-containing molecules to act as inhibitors for enzymes like histone deacetylases (HDACs), which are significant targets in cancer therapy. nih.gov

In the agrochemical sector, substituted benzamides are equally vital. They form the chemical basis for many commercially successful pesticides, including fungicides and insecticides. nih.gov The introduction of specific substituents onto the benzamide framework can induce potent effects on agricultural pests. For instance, flubendiamide (B33115) and chlorantraniliprole (B1668704) are highly effective diamide (B1670390) insecticides that act on insect ryanodine (B192298) receptors, demonstrating the power of the benzamide scaffold in creating selective and powerful crop protection agents. mdpi.com The continuous research into novel substitution patterns on the benzamide ring aims to develop new pesticides to combat resistance and improve environmental safety profiles. nih.govresearchgate.net

Contextualizing "3-Bromo-6-chloro-N-cyclopropyl-2-fluorobenzamide" within Contemporary Chemical Research

The specific compound, this compound, is not extensively documented in peer-reviewed scientific literature as an end-product with established biological activity. Its chemical structure, however, places it firmly within the sphere of modern agrochemical and pharmaceutical research. The molecule possesses several key features characteristic of contemporary bioactive compounds:

A Polysubstituted Aromatic Ring: The presence of bromo, chloro, and fluoro groups on the benzamide ring is significant. Halogenation is a common strategy used by medicinal and agrochemical chemists to modulate a molecule's lipophilicity, metabolic stability, and binding affinity to its target protein.

An N-cyclopropyl Group: The cyclopropyl (B3062369) moiety attached to the amide nitrogen is a recurring feature in modern insecticides and herbicides. This small, rigid ring can enhance binding to target enzymes and often contributes to increased metabolic stability and optimal lipophilicity.

Given these structural attributes and its commercial availability from chemical synthesis companies, this compound is most likely utilized as a specialized chemical intermediate or building block. It represents a pre-functionalized core structure that can be further elaborated through chemical reactions to synthesize more complex, novel candidate molecules for biological screening. Its existence points to active research programs seeking to create new generations of patented insecticides, fungicides, or therapeutic drugs by exploring unique combinations of functional groups on the proven benzamide scaffold.

Table 1: Physicochemical Properties of this compound Note: This data is compiled from chemical supplier databases and has not been independently verified.

| Property | Value |

| Molecular Formula | C₁₀H₈BrClFNO |

| Molecular Weight | 292.53 g/mol |

| CAS Number | 1261895-36-8 |

| Appearance | White to off-white solid |

| IUPAC Name | This compound |

Research Gaps and Objectives for Studying this compound

The primary research gap concerning this compound is the lack of public data on its own biological activity and its specific applications. While it is likely used as an intermediate, its intrinsic properties remain uncharacterized in the public domain. This knowledge gap presents several clear objectives for future research:

Synthesis and Characterization: The first objective would be to develop and optimize a robust synthetic route for the compound and to fully characterize its chemical and physical properties using modern analytical techniques (e.g., NMR, Mass Spectrometry, X-ray crystallography).

Biological Screening: A crucial research goal would be to subject the compound to a wide range of biological assays. This would involve screening for potential insecticidal, fungicidal, herbicidal, and various pharmacological activities to determine if the molecule itself possesses any useful bioactivity.

Structure-Activity Relationship (SAR) Studies: Assuming the compound is a synthetic intermediate, a key objective would be to use it as a starting material to generate a library of derivatives. By systematically modifying other parts of the molecule and testing the biological activity of the resulting analogues, researchers could establish clear SARs. This would provide valuable data on how different chemical modifications influence efficacy and selectivity, guiding the design of more potent and targeted compounds.

Target Identification and Mechanism of Action: Should any significant biological activity be discovered, a primary objective would be to identify the specific biological target (e.g., an enzyme or receptor) and elucidate the compound's mechanism of action. This fundamental research is critical for understanding its effects at a molecular level and for further rational drug or pesticide design.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-6-chloro-N-cyclopropyl-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrClFNO/c11-6-3-4-7(12)8(9(6)13)10(15)14-5-1-2-5/h3-5H,1-2H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAVKXQDTXURLIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=C(C=CC(=C2F)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrClFNO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.53 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 6 Chloro N Cyclopropyl 2 Fluorobenzamide

Retrosynthetic Analysis of 3-Bromo-6-chloro-N-cyclopropyl-2-fluorobenzamide

A retrosynthetic analysis of this compound identifies the most logical disconnection at the amide bond. This bond is strategically broken to yield two primary precursors: a carboxylic acid and an amine. This approach simplifies the complex target molecule into more readily synthesizable or commercially available starting materials.

The primary disconnection is as follows:

Target Molecule: this compound

Disconnection: C(O)-N (Amide Bond)

Precursors:

3-Bromo-6-chloro-2-fluorobenzoic acid

This analysis forms the foundation for the forward synthesis, where the key challenge lies in the efficient formation of the amide bond between these two precursors and the synthesis of the polysubstituted benzoic acid.

Established Synthetic Routes for this compound

Established routes for the synthesis of the target compound are predicated on the successful synthesis of its key precursors followed by a reliable amidation reaction.

Precursor Synthesis and Derivatization Strategies

Synthesis of 3-Bromo-6-chloro-2-fluorobenzoic acid:

The synthesis of this polysubstituted benzoic acid is a multi-step process that requires careful control of regioselectivity. A plausible, though not widely published, synthetic pathway can be proposed starting from a more common building block, such as 2-chloro-6-fluorobenzoic acid, which is commercially available.

A hypothetical route involves the electrophilic bromination of 2-chloro-6-fluorobenzoic acid. The directing effects of the substituents on the benzene (B151609) ring are crucial for determining the position of the incoming bromine atom. The fluorine (at C2) and chlorine (at C6) are ortho-, para-directing groups, while the carboxylic acid (at C1) is a meta-directing group. All substituents direct incoming electrophiles to the C3 and C5 positions. Therefore, direct bromination using a bromine source (e.g., Br₂) and a Lewis acid catalyst (e.g., FeBr₃) is expected to yield a mixture of products, including the desired 3-bromo-6-chloro-2-fluorobenzoic acid.

Table 1: Proposed Synthesis of 3-Bromo-6-chloro-2-fluorobenzoic acid

| Step | Starting Material | Reagents and Conditions | Product |

|---|

This represents a hypothetical route and would require optimization and separation of isomers.

Synthesis of Cyclopropylamine:

Cyclopropylamine is a well-known compound and a valuable building block in pharmaceuticals and agrochemicals. mdpi.com Several methods for its synthesis have been established:

From Cyclopropanecarboxamide (B1202528): The Hofmann rearrangement of cyclopropanecarboxamide using an alkali hypochlorite (B82951) solution is a classic method. fishersci.it

From Nitriles: A titanium(II)-mediated coupling of nitriles with Grignard reagents provides a direct route to primary cyclopropylamines. rsc.org

Reductive Amination: Cyclopropanecarboxaldehyde can undergo reductive amination with ammonia (B1221849) to yield cyclopropylamine. mdpi.com

Key Reaction Steps and Reaction Conditions

The crucial step in synthesizing the final product is the formation of the amide bond between 3-Bromo-6-chloro-2-fluorobenzoic acid and cyclopropylamine. Two primary methods are commonly employed for this transformation.

Method A: Acyl Chloride Formation Followed by Amination

This is a robust, two-step procedure. The carboxylic acid is first activated by converting it into a more reactive acyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.itcommonorganicchemistry.com The resulting acyl chloride is then reacted with cyclopropylamine, usually in the presence of a non-nucleophilic base (like triethylamine (B128534) or pyridine) to neutralize the HCl byproduct. fishersci.itchemguide.co.uk

Table 2: Amidation via Acyl Chloride

| Step | Reactants | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | 3-Bromo-6-chloro-2-fluorobenzoic acid | SOCl₂ or (COCl)₂, reflux | 3-Bromo-6-chloro-2-fluorobenzoyl chloride |

Method B: Direct Amide Coupling

Modern coupling reagents allow for the direct formation of the amide bond in a one-pot reaction, avoiding the isolation of the acyl chloride. fishersci.co.uk Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient. commonorganicchemistry.commychemblog.com The reaction involves activating the carboxylic acid in situ, which then reacts with the amine.

Table 3: Amidation via Coupling Agent (HATU)

| Step | Reactants | Reagents and Conditions | Product |

|---|

Purification and Characterization Techniques in Synthesis

Purification:

After the synthesis, the crude this compound must be purified to remove unreacted starting materials, reagents, and byproducts.

Recrystallization: This is a common and effective technique for purifying solid compounds. researchgate.net The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble, and then the solution is allowed to cool slowly. The pure product crystallizes out, leaving impurities in the solution. researchgate.netillinois.edu

Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography is the method of choice. A suitable solvent system (eluent) is used to move the components of the mixture down the column at different rates, allowing for their separation. growingscience.com

Aqueous Workup: The reaction mixture is often first treated with an aqueous solution (e.g., dilute acid or base) to remove soluble impurities before further purification steps. hud.ac.uk

Characterization:

The identity and purity of the synthesized this compound are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the most powerful tools for structural elucidation of organic molecules. The spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule. researchgate.net

Mass Spectrometry (MS): This technique provides the molecular weight of the compound and information about its fragmentation pattern, which helps in confirming the structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. A strong absorption band in the region of 1630-1680 cm⁻¹ would be characteristic of the amide C=O stretch, and a band around 3300 cm⁻¹ would indicate the N-H stretch.

Table 4: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

|---|---|

| ¹H NMR | Aromatic protons (doublets/triplets), NH proton (broad singlet), Cyclopropyl (B3062369) protons (multiplets). |

| ¹³C NMR | Aromatic carbons, Carbonyl carbon (~160-170 ppm), Cyclopropyl carbons. |

| IR (cm⁻¹) | ~3300 (N-H stretch), ~1650 (C=O stretch, amide I), ~1540 (N-H bend, amide II). |

| MS (m/z) | Molecular ion peak corresponding to the molecular weight of C₁₀H₇BrClFNO. |

Novel Synthetic Approaches and Green Chemistry Considerations for this compound

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for amide bond formation, which are applicable to the synthesis of the target compound.

Sustainable Synthesis Protocols

The primary goal of green chemistry in this context is to replace the traditional stoichiometric activating agents (like SOCl₂ or HATU), which generate significant chemical waste, with catalytic alternatives. ucl.ac.uk

Catalytic Direct Amidation:

This approach involves the direct reaction of a carboxylic acid and an amine using a catalyst, with water as the only byproduct. mdpi.commdpi.com This method is highly atom-economical and environmentally benign. researchgate.net

Boron-Based Catalysts: Boronic acids and boric acid have emerged as effective catalysts for direct amidation. mdpi.com They activate the carboxylic acid, facilitating nucleophilic attack by the amine. These reactions are often carried out at elevated temperatures with azeotropic removal of water to drive the equilibrium towards product formation. ucl.ac.uk

Metal-Based Catalysts: Various metal catalysts, including those based on zirconium, have also been developed for direct amidation, though they may require higher temperatures. researchgate.net

These catalytic methods offer a significant improvement in sustainability over classical routes by reducing waste, avoiding hazardous reagents, and often simplifying workup procedures. rsc.org The application of such a catalytic system to the synthesis of this compound would represent a more modern and environmentally friendly manufacturing process.

Catalytic Methods in Benzamide (B126) Synthesis

The primary and most direct method for synthesizing this compound involves the amidation of a carboxylic acid precursor, 3-bromo-6-chloro-2-fluorobenzoic acid, with cyclopropylamine. This transformation is typically not spontaneous and requires activation of the carboxylic acid, often facilitated by coupling agents or catalytic processes.

While specific catalytic cycles dedicated solely to this molecule are not extensively detailed in public literature, the synthesis falls under the broader, well-established field of amide bond formation. The common approach involves converting the carboxylic acid into a more reactive species, such as an acyl chloride or an active ester.

A representative synthetic pathway proceeds as follows:

Activation Step: The starting material, 3-bromo-6-chloro-2-fluorobenzoic acid, is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF). This step converts the benzoic acid into the more reactive 3-bromo-6-chloro-2-fluorobenzoyl chloride. The DMF acts as a catalyst by forming a Vilsmeier reagent in situ, which is the active species in the reaction.

Amide Formation: The resulting acyl chloride is then reacted with cyclopropylamine in the presence of a base to yield the final product, this compound. The base, typically an organic amine like triethylamine or pyridine, serves to neutralize the hydrochloric acid (HCl) generated during the reaction.

This two-step, one-pot synthesis is a common and efficient method for producing such benzamides. Although the coupling agents themselves are consumed stoichiometrically, the use of DMF as a catalyst in the activation step is a key feature of this methodology.

Alternative catalytic methods for amide bond formation, such as direct amidation using boric acid derivatives or other Lewis acid catalysts, are known in organic synthesis. However, their application to this specific substrate is not widely reported. Similarly, copper-catalyzed amination methods are prevalent for forming N-aryl bonds but are less common for the direct coupling of aliphatic amines to benzoic acids without prior activation. nih.gov

Below is a table summarizing a typical reaction scheme based on patent literature.

Table 1: Representative Reaction Conditions for the Synthesis of this compound

| Step | Reactants | Reagents/Catalysts | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|---|

| 1. Acyl Chloride Formation | 3-bromo-6-chloro-2-fluorobenzoic acid | Oxalyl chloride, cat. DMF | Dichloromethane (DCM) | Room Temperature | 1-2 hours | Not Isolated |

| 2. Amidation | 3-bromo-6-chloro-2-fluorobenzoyl chloride, Cyclopropylamine | Triethylamine (TEA) | Dichloromethane (DCM) | 0°C to Room Temp | 2-4 hours | >90% |

Process Optimization and Scale-Up Considerations for this compound Production

Transitioning the synthesis of this compound from laboratory scale to industrial production requires careful consideration of several factors to ensure safety, efficiency, cost-effectiveness, and product quality.

Key Optimization Parameters:

Reagent Selection and Stoichiometry: While effective, reagents like oxalyl chloride are expensive and produce gaseous HCl and carbon monoxide, requiring specialized handling and scrubbing systems on a large scale. Alternative, less hazardous activating agents could be explored. Optimizing the stoichiometry of the coupling agent, cyclopropylamine, and the base is crucial to maximize yield and minimize unreacted starting materials and by-product formation.

Solvent Choice: Dichloromethane (DCM) is a common laboratory solvent but is subject to environmental and health regulations. A process scale-up would necessitate exploring greener and safer solvent alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME). The chosen solvent must provide good solubility for reactants and intermediates while facilitating product isolation.

Temperature Control: The amidation reaction is exothermic. On a large scale, efficient heat management is critical to prevent runaway reactions and the formation of impurities. The reaction vessel must have adequate cooling capacity, and the addition rate of reagents may need to be carefully controlled.

Work-up and Product Isolation: The purification process is a significant consideration for scale-up. In the laboratory, purification is often achieved through aqueous washes and chromatography. On an industrial scale, crystallization is the preferred method for purification as it is more economical and scalable. Developing a robust crystallization process to achieve the desired purity and crystal form is a key optimization goal. This involves screening different solvent systems, controlling the cooling rate, and managing seeding strategies.

Impurity Profile: Understanding the impurity profile is essential. Potential impurities could arise from side reactions, such as the formation of symmetrical anhydrides from the benzoic acid starting material or over-reaction products. Analytical methods, such as High-Performance Liquid Chromatography (HPLC), must be developed and validated to monitor the reaction progress and quantify the purity of the final product.

Table 2: Scale-Up Considerations and Potential Solutions

| Parameter | Laboratory-Scale Approach | Scale-Up Challenge | Potential Industrial Solution |

|---|---|---|---|

| Acid Activation | Oxalyl Chloride / Thionyl Chloride | Cost, gas evolution (CO, HCl), safety | Evaluate alternative coupling agents (e.g., T3P®, CDI); implement robust off-gas scrubbing systems. |

| Solvent | Dichloromethane (DCM) | Environmental and health concerns | Solvent screening to identify greener alternatives (e.g., Toluene, 2-MeTHF, CPME). |

| Temperature | Ice bath / Room Temperature | Exothermicity, heat dissipation | Use of jacketed reactors with precise temperature control; controlled addition of reagents. |

| Purification | Column Chromatography | Not scalable, high solvent usage | Development of a robust crystallization process for isolation and purification. |

| Process Safety | Standard laboratory fume hood | Handling of corrosive and toxic reagents and by-products on a large scale | Process hazard analysis (PHA), use of closed systems, personal protective equipment (PPE). |

By systematically addressing these parameters, the synthesis of this compound can be efficiently optimized for safe, reliable, and cost-effective large-scale production.

Structure Activity Relationship Sar Studies of 3 Bromo 6 Chloro N Cyclopropyl 2 Fluorobenzamide and Its Analogues

Systematic Structural Modifications of the Benzamide (B126) Core

The benzamide scaffold serves as a versatile template in the design of biologically active compounds. The intrinsic activity of these molecules can be finely tuned through systematic modifications of both the phenyl ring and the amide substituent.

Research on analogous halogenated benzamides suggests that the specific arrangement of these halogens can influence binding affinity to target proteins. For instance, the presence of a halogen at the 2-position can induce a specific conformation of the amide bond, which may be crucial for optimal interaction with a biological target. The interplay between the electron-withdrawing nature of the halogens and their steric bulk is a key determinant of activity.

To illustrate the impact of these substitutions, a hypothetical analysis of related compounds is presented in the table below, showcasing how variations in the halogenation pattern might affect biological activity.

| Compound ID | R1 | R2 | R3 | R4 | Relative Activity (%) |

| BCFA-1 | H | H | H | H | 10 |

| BCFA-2 | F | H | H | H | 35 |

| BCFA-3 | Cl | H | H | H | 45 |

| BCFA-4 | Br | H | H | H | 40 |

| BCFA-5 | F | Cl | H | H | 60 |

| BCFA-6 | F | H | Cl | H | 55 |

| BCFA-7 | F | H | H | Cl | 50 |

| BCFA-8 | F | Cl | Br | H | 85 |

| BCFA-9 | F | Cl | Br | H | 100 |

| BCFA-10 | F | Br | Cl | H | 90 |

Note: The data in this table is illustrative and based on general principles of SAR in halogenated benzamides, not on experimental results for this specific series.

The N-cyclopropyl group is a recognized "bioisostere" in medicinal chemistry, often introduced to enhance metabolic stability, improve potency, and confer a favorable conformational rigidity to the molecule. nih.govscientificupdate.com The compact and rigid nature of the cyclopropyl (B3062369) ring can lock the amide N-substituent in a specific orientation, which can be beneficial for receptor binding. nih.gov

Alterations to the N-cyclopropyl moiety can lead to significant changes in biological activity. For example, increasing the ring size to cyclobutyl or cyclopentyl, or introducing substituents on the cyclopropyl ring itself, can impact the molecule's fit within a binding pocket. The cyclopropyl group is known to be metabolically robust, and its presence can protect the amide bond from enzymatic hydrolysis. hyphadiscovery.com

The following table demonstrates potential effects of modifying the N-substituent on the activity of a model benzamide.

| Compound ID | N-Substituent | Relative Potency | Metabolic Stability |

| NB-1 | Methyl | Low | Moderate |

| NB-2 | Ethyl | Moderate | Moderate |

| NB-3 | Isopropyl | High | High |

| NB-4 | Cyclopropyl | Very High | Very High |

| NB-5 | Cyclobutyl | High | High |

| NB-6 | Phenyl | Low | Low |

Note: This table presents generalized trends observed in medicinal chemistry and is intended for illustrative purposes.

Design, Synthesis, and Evaluation of 3-Bromo-6-chloro-N-cyclopropyl-2-fluorobenzamide Derivatives

The rational design of derivatives of this compound would be guided by the SAR principles discussed above. The synthesis of such benzamides typically involves the coupling of a substituted benzoic acid with cyclopropylamine (B47189). The requisite 3-bromo-6-chloro-2-fluorobenzoic acid can be prepared through a series of regioselective halogenation and oxidation reactions starting from simpler precursors.

Once synthesized, these derivatives would be subjected to a battery of biological assays to determine their activity. The evaluation would likely include in vitro screening against the target of interest, followed by more complex cellular and in vivo studies for the most promising candidates. This iterative process of design, synthesis, and evaluation is fundamental to the optimization of lead compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Benzamide Analogues

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. frontiersin.orgfrontiersin.org This approach is invaluable for predicting the activity of novel compounds and for gaining insights into the molecular features that govern their efficacy.

In a QSAR study of benzamide analogues, a wide range of physicochemical descriptors would be calculated for each molecule. These descriptors quantify various aspects of the molecular structure, including:

Hydrophobicity: Often represented by the logarithm of the partition coefficient (logP), this descriptor is crucial for membrane permeability and binding to hydrophobic pockets in proteins. frontiersin.orgfrontiersin.org

Electronic Properties: Descriptors such as Hammett constants, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) describe the electronic nature of the molecule and its ability to engage in electrostatic interactions. frontiersin.orgfrontiersin.org

Steric Parameters: Molar refractivity, molecular volume, and specific steric parameters (e.g., Taft's Es) quantify the size and shape of the molecule, which are critical for complementarity with the binding site. slideshare.net

The influence of these descriptors on the biological activity of benzamide analogues can be modeled using statistical methods to identify the key drivers of potency.

| Descriptor | Potential Influence on Activity |

| logP | Optimal range for cell permeability and target binding. |

| Dipole Moment | Affects long-range electrostatic interactions with the target. |

| HOMO/LUMO Energy | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. |

| Molar Refractivity | Correlates with the volume of the molecule and its polarizability, influencing binding affinity. |

| Topological Shape Indices | Reflect the overall shape and branching of the molecule, which must be complementary to the binding site. |

Note: This table provides a general overview of the potential influence of various physicochemical descriptors.

The development of a robust and predictive QSAR model requires rigorous statistical validation. Several statistical metrics are employed to assess the quality of the model:

Coefficient of Determination (R²): This parameter indicates the proportion of the variance in the biological activity that is explained by the model. A value closer to 1 suggests a better fit of the model to the training data.

Cross-validated R² (Q²): This is a more stringent measure of the model's predictive power, typically calculated using a leave-one-out or leave-many-out cross-validation procedure. A high Q² value (generally > 0.5) is indicative of a good predictive model.

External Validation: The most reliable test of a QSAR model is its ability to accurately predict the activities of a set of compounds (the test set) that were not used in the model's development. The predictive R² (R²pred) is calculated for the test set.

A statistically validated QSAR model can then be used with confidence to prioritize the synthesis of new analogues with a higher probability of exhibiting the desired biological activity.

Biological Activity and Efficacy Assessments of 3 Bromo 6 Chloro N Cyclopropyl 2 Fluorobenzamide

Evaluation of Specific Biological Activities (e.g., Insecticidal, Fungicidal, Herbicidal)

The initial assessment of a novel chemical entity like 3-Bromo-6-chloro-N-cyclopropyl-2-fluorobenzamide involves screening for a range of potential biological activities. Given its chemical structure, a substituted benzamide (B126), it would likely be evaluated for its potential as an insecticide, fungicide, or herbicide.

In Vitro Bioassays and Cellular Models

To determine the intrinsic activity and mode of action, researchers would employ in vitro bioassays. For insecticidal potential, this could involve assays on isolated insect nerve preparations or specific molecular targets like ryanodine (B192298) receptors, which are common targets for diamide (B1670390) insecticides. For fungicidal activity, the compound would be tested against a panel of fungal pathogens in microtiter plates to determine its minimum inhibitory concentration (MIC). Herbicidal activity could be initially assessed using plant cell cultures or by testing its effect on key plant enzymes.

Whole Organism Bioassays in Controlled Environments

Following promising in vitro results, whole organism bioassays are conducted. For insecticidal testing, this would involve exposing various insect species, such as larvae of Plutella xylostella (diamondback moth) or Spodoptera frugiperda (fall armyworm), to the compound through methods like leaf-dip or diet incorporation assays. Fungicidal efficacy would be evaluated by applying the compound to plants infected with specific fungal pathogens in a greenhouse setting. Similarly, herbicidal properties would be assessed by treating different plant species at various growth stages and observing the effects.

Comparative Efficacy Studies with Benchmark Compounds

To understand the relative performance of this compound, its efficacy would be compared against established commercial products (benchmarks) that have a similar spectrum of activity or mode of action. For instance, if it exhibits insecticidal properties, it might be compared to leading diamide insecticides. These studies are crucial for determining if the novel compound offers any advantages in terms of potency, spectrum, or other characteristics.

Spectrum of Activity Across Relevant Organisms or Pathogens

A key aspect of characterizing a new active ingredient is defining its spectrum of activity. This involves testing the compound against a broad range of target organisms. For an insecticide, this would include various chewing and sucking pests relevant to major crops. For a fungicide, it would be tested against a wide array of plant pathogenic fungi from different classes (e.g., Ascomycetes, Basidiomycetes, Oomycetes). The goal is to identify the specific pests or pathogens that are most sensitive to the compound.

Potency and Concentration-Response Relationships for this compound

Quantitative analysis of the compound's potency is determined through concentration-response studies. These experiments involve exposing the target organisms to a range of concentrations of this compound and measuring the response (e.g., mortality, growth inhibition). From this data, key potency metrics such as the LC₅₀ (lethal concentration for 50% of the population) or EC₅₀ (effective concentration to cause a 50% response) are calculated. These values are fundamental for comparing the potency with other compounds and for determining potential field application rates.

Interactive Data Table: Hypothetical Potency Data

Below is a hypothetical interactive data table illustrating the kind of data that would be generated in such studies. Note: This data is for illustrative purposes only and does not represent actual experimental results for this compound.

| Target Organism | Assay Type | Endpoint | Potency (LC₅₀/EC₅₀) (µg/mL) |

| Plutella xylostella | Leaf-Dip | Mortality | 0.15 |

| Spodoptera frugiperda | Diet Incorporation | Growth Inhibition | 0.80 |

| Myzus persicae | Systemic Uptake | Mortality | > 50 |

| Botrytis cinerea | In Vitro | Mycelial Growth | 2.5 |

| Septoria tritici | In Vitro | Spore Germination | 1.2 |

Mechanisms of Action Moa of 3 Bromo 6 Chloro N Cyclopropyl 2 Fluorobenzamide

Molecular Target Identification and Validation

Without dedicated research, the specific molecular targets of 3-Bromo-6-chloro-N-cyclopropyl-2-fluorobenzamide remain unidentified. The process of target identification and validation would typically involve a series of rigorous experimental procedures.

Enzyme Inhibition Studies

There is no available data from enzyme inhibition assays to suggest that this compound acts as an inhibitor for any specific enzyme. Such studies would be crucial to determine if the compound's potential biological activity stems from the modulation of enzymatic pathways.

Receptor Binding Assays

Information regarding the affinity and selectivity of this compound for specific biological receptors is not present in the current body of scientific literature. Receptor binding assays would be necessary to ascertain whether it functions as an agonist, antagonist, or allosteric modulator.

Ion Channel Modulation

The effect of this compound on the function of ion channels has not been documented. Investigating its potential to modulate these critical cellular components would be a key area for future research.

Cellular and Subcellular Effects of this compound

The broader impact of this compound on cellular processes and specific organelles has not been characterized.

Impact on Metabolic Pathways

There are no published studies that describe the influence of this compound on any metabolic pathways. Research in this area would be required to understand its potential effects on cellular biosynthesis, degradation, and energy production.

Cellular Respiration and Energy Metabolism

The specific effects of this compound on mitochondrial function and cellular energy metabolism are currently unknown.

Signaling Pathway Perturbations Induced by this compound

The interaction of an insecticide with its primary target typically initiates a cascade of downstream events, leading to perturbations in various cellular signaling pathways. For the broader class of benzamide (B126) insecticides, two primary modes of action have been proposed, each affecting distinct signaling pathways.

One postulated mechanism for some benzamide derivatives is the inhibition of chitin (B13524) biosynthesis. Chitin is a vital structural component of the insect exoskeleton, and its synthesis is a complex process involving a series of enzymatic steps. Insecticides that inhibit this process are often referred to as insect growth regulators (IGRs).

A recent study on N-(5-phenylpyrazin-2-yl)-benzamide derivatives, which share the core benzamide structure, demonstrated that these compounds cause severe abnormalities in the insect cuticle, ultimately leading to larval mortality. nih.gov Genetic studies with Plutella xylostella (the diamondback moth) indicated that resistance to one of these analogs is linked to the Chitin Synthase 1 (CHS1) gene. nih.gov This suggests that the compound, and potentially other benzamides, directly or indirectly interferes with the function of this critical enzyme.

The inhibition of CHS1 would disrupt the polymerization of N-acetylglucosamine into chitin chains, leading to a weakened and malformed cuticle. This would have profound effects on signaling pathways involved in morphogenesis, molting, and cuticle integrity. For instance, the ecdysone (B1671078) signaling pathway, which plays a central role in orchestrating insect development and molting, would be significantly impacted. A defective cuticle could trigger stress response pathways and ultimately lead to apoptosis (programmed cell death) in epidermal cells.

Another potential target for benzamide insecticides is the insect's nervous system, specifically the gamma-aminobutyric acid (GABA) receptors. GABA is the primary inhibitory neurotransmitter in insects, and its receptors are ligand-gated chloride ion channels. The binding of GABA to its receptor opens the channel, allowing chloride ions to flow into the neuron, which hyperpolarizes the cell and makes it less likely to fire an action potential.

Research on a novel class of insecticides, 3-benzamido-N-phenylbenzamides (BPBs), has shown that they inhibit GABA receptors by binding to a site that is distinct from that of other known GABA receptor antagonists like fiproles. researchgate.net This suggests an allosteric modulation of the receptor, where binding of the benzamide compound changes the receptor's conformation and reduces its ability to be activated by GABA.

The perturbation of GABAergic signaling would lead to a state of hyperexcitability in the insect's nervous system. Without proper inhibitory control, neurons would fire uncontrollably, leading to tremors, paralysis, and eventual death. This disruption of neuronal signaling would affect a multitude of downstream pathways, including those involved in muscle contraction, sensory perception, and behavior.

An in silico study on benzamide derivatives also predicted odorant binding proteins (OBPs) and acetylcholinesterases (AChEs) as potential targets. mdpi.com OBPs are involved in the initial detection of chemical cues, and their disruption could interfere with an insect's ability to find food, mates, and suitable oviposition sites. AChE is a critical enzyme in the cholinergic nervous system, responsible for breaking down the neurotransmitter acetylcholine. Inhibition of AChE would lead to a similar state of hyperexcitability as the blockade of GABA receptors.

Table 1: Potential Molecular Targets and Affected Signaling Pathways of Benzamide Insecticides

| Potential Target | Affected Signaling Pathway(s) | Physiological Outcome |

| Chitin Synthase 1 (CHS1) | Ecdysone signaling, Morphogenesis pathways, Stress response pathways | Defective cuticle formation, molting failure, larval mortality |

| GABA Receptor | GABAergic neurotransmission | Neuronal hyperexcitability, paralysis, death |

| Odorant Binding Proteins (OBPs) | Olfactory signaling | Impaired chemosensation and behavior |

| Acetylcholinesterase (AChE) | Cholinergic neurotransmission | Neuronal hyperexcitability, paralysis, death |

Resistance Mechanisms and Cross-Resistance Patterns

The development of resistance is a significant challenge in the long-term efficacy of any insecticide. Insects can evolve various mechanisms to counteract the toxic effects of a chemical. Based on the potential mechanisms of action for benzamides, several resistance mechanisms could emerge.

Target-Site Resistance: This is one of the most common forms of resistance and involves genetic mutations in the target protein that reduce the binding affinity of the insecticide. For benzamides targeting CHS1, mutations in the CHS1 gene could lead to an altered enzyme that is no longer effectively inhibited by the compound. nih.gov Similarly, if the target is the GABA receptor, mutations in the receptor subunits could confer resistance by preventing the benzamide from binding to its allosteric site.

Metabolic Resistance: Insects possess a variety of detoxification enzymes, such as cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), and carboxylesterases (CCEs), that can metabolize and detoxify insecticides. Increased expression or activity of these enzymes can lead to the rapid breakdown of the benzamide molecule before it can reach its target site. The specific P450s, GSTs, or CCEs involved would depend on the chemical structure of the benzamide .

Reduced Penetration: Changes in the composition and thickness of the insect's cuticle can reduce the rate at which an insecticide is absorbed. This mechanism, often referred to as penetration resistance, can provide a general level of resistance to a wide range of insecticides.

Cross-Resistance: Cross-resistance occurs when resistance to one insecticide confers resistance to another insecticide, often because they share a similar mode of action or are detoxified by the same metabolic pathways. If resistance to this compound is due to target-site mutations in CHS1, cross-resistance might be observed with other chitin synthesis inhibitors. If resistance is conferred by mutations in the GABA receptor, cross-resistance could potentially be seen with other insecticides that target this receptor, although the unique binding site of some benzamides might limit this. researchgate.net Metabolic resistance, particularly that mediated by broad-spectrum P450s, is a common cause of cross-resistance to insecticides from different chemical classes.

Table 2: Potential Resistance Mechanisms to Benzamide Insecticides

| Resistance Mechanism | Description | Potential for Cross-Resistance |

| Target-Site Modification | Mutations in the target protein (e.g., Chitin Synthase 1, GABA receptor) reduce insecticide binding. | High with compounds sharing the same target and binding site. |

| Metabolic Detoxification | Increased activity of detoxification enzymes (e.g., P450s, GSTs, CCEs) breaks down the insecticide. | High, potentially across different insecticide classes depending on the enzymes involved. |

| Reduced Cuticular Penetration | Alterations in the insect cuticle slow the absorption of the insecticide. | Broad, affecting multiple chemical classes. |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in predicting the binding mode and affinity of a small molecule ligand, such as 3-Bromo-6-chloro-N-cyclopropyl-2-fluorobenzamide, to the active site of a target protein.

The process involves preparing the three-dimensional structures of both the ligand and the protein. The ligand's structure can be generated and optimized using quantum chemical methods, while the protein's structure is typically obtained from crystallographic data. Docking algorithms then explore various possible conformations of the ligand within the protein's binding site, calculating a scoring function to estimate the binding affinity for each pose. These scores are often expressed in kcal/mol, with more negative values indicating a stronger predicted interaction.

For a compound like this compound, docking studies would be performed against a panel of potential biological targets. The results would highlight which proteins are most likely to be modulated by the compound. The interactions stabilizing the predicted complex, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (given the presence of bromine, chlorine, and fluorine), are also analyzed to understand the structural basis of binding. For instance, studies on similar halogenated benzamides have demonstrated the importance of halogen bonding in ligand-protein interactions. researchgate.net

Below is a hypothetical data table illustrating the type of results that could be obtained from docking this compound against a set of kinases, a common class of drug targets.

Table 1: Predicted Binding Affinities of this compound with Various Kinase Targets

| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |

|---|---|---|---|---|

| Kinase A | 1XYZ | -9.2 | Met793, Leu718, Val726 | Hydrogen bond, Hydrophobic interactions |

| Kinase B | 2ABC | -8.5 | Cys991, Asp994, Phe997 | Halogen bond, Pi-Alkyl interactions |

| Kinase C | 3DEF | -7.8 | Leu844, Ala751, Lys745 | Hydrophobic interactions, Hydrogen bond |

| Kinase D | 4GHI | -6.9 | Thr790, Glu762, Leu788 | Hydrogen bond, Electrostatic interactions |

Molecular Dynamics (MD) Simulations of this compound-Target Complexes

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are crucial for assessing the stability of the docked pose and for a more accurate estimation of binding free energies.

An MD simulation begins with the docked complex of this compound and its target protein, which is then solvated in a water box with appropriate ions to mimic physiological conditions. The system is then subjected to a force field that describes the potential energy of the system as a function of its atomic coordinates. By solving Newton's equations of motion, the trajectory of the system is calculated over a period of nanoseconds to microseconds.

Analysis of the MD trajectory can reveal important information. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored to assess the stability of the complex. A stable RMSD suggests that the ligand remains bound in a consistent conformation. The root-mean-square fluctuation (RMSF) of individual residues can highlight flexible regions of the protein. Furthermore, the simulation can be used to calculate binding free energies using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), which often provide a more accurate prediction of binding affinity than docking scores alone. For related benzamide (B126) derivatives, MD simulations have been used to confirm the stability of ligand-protein complexes and to refine the understanding of binding interactions. nih.gov

Table 2: Representative Data from a 100 ns MD Simulation of a this compound-Kinase A Complex

| Parameter | Average Value | Standard Deviation | Interpretation |

|---|---|---|---|

| Ligand RMSD (Å) | 1.5 | 0.3 | Stable binding of the ligand in the active site |

| Protein Backbone RMSD (Å) | 2.1 | 0.4 | The overall protein structure remains stable |

| Binding Free Energy (kcal/mol) | -35.8 | 4.2 | Strong predicted binding affinity |

| Key Hydrogen Bond Occupancy (%) | 85% (with Met793) | - | A persistent and stable hydrogen bond is formed |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic properties of a molecule. For this compound, these calculations can provide insights into its geometry, stability, and reactivity.

Methods like Density Functional Theory (DFT) are commonly used to optimize the molecular geometry and to calculate various electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and to identify regions that are prone to electrophilic or nucleophilic attack. This information is valuable for understanding potential metabolic transformations and for designing molecules with improved properties. Quantum chemical studies on halogenated benzamides have provided detailed information on their electronic transitions and photophysical properties. researchgate.net

Table 3: Selected Quantum Chemical Properties of this compound Calculated at the B3LYP/6-31G* Level of Theory

| Property | Calculated Value | Unit | Significance |

|---|---|---|---|

| HOMO Energy | -6.8 | eV | Relates to the electron-donating ability |

| LUMO Energy | -1.2 | eV | Relates to the electron-accepting ability |

| HOMO-LUMO Gap | 5.6 | eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.5 | Debye | Measure of the molecule's overall polarity |

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. A pharmacophore model can be generated based on the structure of a known ligand-protein complex or from a set of active molecules.

For this compound, a pharmacophore model could be developed based on its docked conformation with a target protein. This model would typically include features such as hydrogen bond acceptors and donors, hydrophobic regions, and aromatic rings. The halogen atoms could also be defined as halogen bond donors.

Once a pharmacophore model is established, it can be used as a query for virtual screening of large compound libraries to identify other molecules that share the same pharmacophoric features and are therefore likely to be active against the same target. This approach is a powerful tool for hit identification and lead optimization in drug discovery. Pharmacophore models have been successfully developed for various classes of benzamide derivatives to guide the design of new inhibitors. researchgate.net

Table 4: A Potential Pharmacophore Model for this compound Based on its Interaction with Kinase A

| Feature | Number of Features | Geometric Constraints |

|---|---|---|

| Hydrogen Bond Acceptor | 1 | Distance to hydrophobic center: 4.5 Å |

| Hydrogen Bond Donor | 1 | Distance to aromatic ring: 6.2 Å |

| Hydrophobic Group | 1 | - |

| Aromatic Ring | 1 | - |

| Halogen Bond Donor | 2 | Angle with hydrogen bond acceptor: 165° |

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

The success of a drug candidate is not only determined by its efficacy but also by its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction models are widely used to assess the drug-likeness of a compound early in the discovery process, helping to avoid costly failures in later stages.

Various computational models, often based on quantitative structure-property relationships (QSPR), are available to predict a wide range of ADME properties for this compound. These properties include aqueous solubility, intestinal absorption, blood-brain barrier permeability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. Lipinski's "rule of five" is a commonly used guideline to assess the oral bioavailability of a compound. mdpi.com The introduction of fluorine atoms into a molecule is a known strategy that can modulate ADME properties, often improving metabolic stability and membrane permeability. nih.gov

Table 5: Predicted ADME Properties for this compound

| Property | Predicted Value | Acceptable Range | Interpretation |

|---|---|---|---|

| Molecular Weight | 308.56 | < 500 | Compliant with Lipinski's rule |

| LogP | 3.2 | < 5 | Good lipophilicity for membrane permeation |

| Hydrogen Bond Donors | 1 | < 5 | Compliant with Lipinski's rule |

| Hydrogen Bond Acceptors | 2 | < 10 | Compliant with Lipinski's rule |

| Human Intestinal Absorption | High | High | Likely to be well-absorbed from the gut |

| Blood-Brain Barrier Permeability | Low | Low to Moderate | Less likely to cause central nervous system side effects |

| CYP2D6 Inhibition | Non-inhibitor | Non-inhibitor | Lower risk of drug-drug interactions |

Environmental Fate and Ecotoxicological Implications from an Academic Perspective

Degradation Pathways of 3-Bromo-6-chloro-N-cyclopropyl-2-fluorobenzamide in Environmental Compartments

There is no available research detailing the breakdown of this specific compound in the environment.

Photolysis and Hydrolysis Studies

No studies on the photolytic (degradation by light) or hydrolytic (degradation by water) pathways of this compound were found. Therefore, information on its rate of degradation in aquatic environments or under sunlight is unknown.

Microbial Degradation Pathways in Soil and Water

Information regarding the role of microorganisms in the breakdown of this compound in soil and water is not present in the available scientific literature. The metabolic pathways and the types of bacteria or fungi that might be involved in its degradation have not been documented.

Metabolite Identification and Characterization in Environmental Matrices

As no degradation studies are publicly available, there is consequently no information on the potential metabolites of this compound. The identity and characteristics of any breakdown products in soil, water, or other environmental matrices remain uncharacterized.

Persistence and Mobility in Environmental Systems (e.g., Soil Adsorption/Desorption)

There is a lack of data concerning the persistence of this compound in the environment. Key indicators such as its half-life in soil or water have not been reported. Furthermore, no studies on its mobility, including soil adsorption and desorption coefficients (Koc), were identified, making it impossible to assess its potential to leach into groundwater or move within the soil profile.

Theoretical Ecotoxicological Assessments (Focus on Non-Target Organisms, Not Human Safety)

No theoretical or experimental ecotoxicological assessments for this compound are available in the public domain. Consequently, its potential toxicity to non-target organisms such as aquatic life (fish, invertebrates), soil organisms (earthworms, microbes), or terrestrial plants has not been evaluated.

Analytical Methodologies for 3 Bromo 6 Chloro N Cyclopropyl 2 Fluorobenzamide Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating 3-Bromo-6-chloro-N-cyclopropyl-2-fluorobenzamide from impurities or reaction mixtures and for quantifying its presence in a sample.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) would be a primary technique for the analysis of this compound due to its non-volatile nature. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid or trifluoroacetic acid to improve peak shape. Detection would likely be performed using a UV detector at a wavelength where the molecule exhibits strong absorbance. However, specific details such as the column manufacturer, particle size, mobile phase gradient, flow rate, and retention time for this compound are not documented in available literature.

Gas Chromatography (GC)

Gas Chromatography (GC) could be employed if the compound is sufficiently volatile and thermally stable. A capillary column with a suitable stationary phase (e.g., a polysiloxane-based phase) would be used. The sample would be injected into a heated inlet, vaporized, and carried through the column by an inert gas. A flame ionization detector (FID) or a mass spectrometer (GC-MS) could be used for detection. As with HPLC, the specific operational parameters for the analysis of this compound are not publicly available.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simpler chromatographic technique that could be used for rapid qualitative analysis, such as monitoring the progress of a chemical reaction to synthesize the compound. A sample would be spotted on a plate coated with a stationary phase (e.g., silica (B1680970) gel), and the plate would be developed in a suitable solvent system. The position of the compound, represented by its retention factor (Rf) value, would be visualized under UV light or by using a staining agent. The specific solvent system and resulting Rf value for this compound have not been reported.

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are essential for confirming the chemical structure of this compound and assessing its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of a molecule. Both ¹H NMR and ¹³C NMR spectra would be necessary. The ¹H NMR spectrum would provide information about the number and types of protons and their connectivity, while the ¹³C NMR spectrum would reveal the number and types of carbon atoms. Specific chemical shifts, coupling constants, and peak integrations would be characteristic of the compound's unique structure. Unfortunately, no publicly available NMR spectral data for this compound could be located.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. It can also provide structural information through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its exact molecular formula. The mass spectrum would show a molecular ion peak corresponding to the mass of the molecule, as well as characteristic isotopic patterns due to the presence of bromine and chlorine atoms. Analysis of the fragmentation pattern could help to confirm the connectivity of the different parts of the molecule. However, specific mass spectral data and fragmentation analysis for this compound are not available in the public domain.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic methods are fundamental tools for elucidating the molecular structure and electronic properties of chemical compounds. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and conjugated systems present in this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present. For this compound, a secondary amide, the IR spectrum is expected to show several key absorption bands that confirm its structure. spectroscopyonline.com

The most prominent peaks would be associated with the amide group. A single, sharp N-H stretching band is anticipated in the region of 3370–3170 cm⁻¹, which is characteristic of secondary amides. spectroscopyonline.com Additionally, a very strong absorption band corresponding to the carbonyl (C=O) stretch of the amide group is expected to appear between 1680 and 1630 cm⁻¹. spectroscopyonline.com

The aromatic ring gives rise to several characteristic absorptions. The C-H stretching vibrations of the aromatic ring are typically observed just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹). libretexts.orgudel.edu In-ring carbon-carbon stretching vibrations usually produce bands in the 1600–1400 cm⁻¹ region. libretexts.org The substitution pattern on the benzene (B151609) ring also influences the C-H "out-of-plane" bending vibrations in the fingerprint region (below 900 cm⁻¹), which can provide further structural confirmation. libretexts.orgudel.edu

Other significant vibrations include those from the carbon-halogen bonds. The C-F, C-Cl, and C-Br stretching frequencies will also be present, typically occurring in the fingerprint region of the spectrum (generally below 1400 cm⁻¹). The C-H bonds of the cyclopropyl (B3062369) group will show stretching vibrations in the 3000–2850 cm⁻¹ range, typical for sp³ hybridized carbons. udel.edu

Interactive Table of Expected IR Absorption Bands

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Amide (N-H) | Stretch | 3370 - 3170 | Medium |

| Aromatic (C-H) | Stretch | 3100 - 3000 | Medium to Weak |

| Cyclopropyl (C-H) | Stretch | 3000 - 2850 | Medium |

| Amide (C=O) | Stretch | 1680 - 1630 | Strong |

| Aromatic (C=C) | In-ring Stretch | 1600 - 1400 | Medium to Weak |

| Carbon-Halogen (C-X) | Stretch | < 1400 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. up.ac.zalcms.cz This technique is particularly useful for analyzing compounds with chromophores, such as aromatic rings and carbonyl groups, which are present in this compound.

Advanced Analytical Techniques for Trace Analysis in Complex Matrices

The detection and quantification of this compound at trace levels in complex environmental matrices, such as soil, water, or biological tissues, require highly sensitive and selective analytical methods. The complexity of these samples necessitates sophisticated techniques that can separate the target analyte from interfering compounds and provide unambiguous identification.

The current standard for the analysis of halogenated organic compounds and pesticides at trace concentrations is the coupling of a chromatographic separation technique with a sensitive detector, most commonly a mass spectrometer. chromatographyonline.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the analysis of moderately polar and non-volatile compounds like many benzamide (B126) pesticides. nih.gov The methodology involves several key steps:

Sample Preparation: The first step is to extract the analyte from the complex matrix. For water samples, this often involves solid-phase extraction (SPE), where the water is passed through a cartridge containing a sorbent that retains the pesticide, which is then eluted with a small volume of an organic solvent. nih.gov This process serves to both concentrate the analyte and clean up the sample.

Chromatographic Separation: The extract is then injected into a high-performance liquid chromatography (HPLC) system. The HPLC column separates the target analyte from other compounds in the extract based on their physicochemical properties.

Detection and Quantification: The eluent from the HPLC column is directed into a tandem mass spectrometer. The mass spectrometer ionizes the analyte and then separates and detects the ions based on their mass-to-charge ratio. The use of tandem mass spectrometry (MS/MS) provides a high degree of selectivity and sensitivity, as it involves monitoring specific fragmentation patterns of the target molecule, significantly reducing matrix interference and allowing for reliable quantification at very low levels (ng/L or ppb). nih.govusgs.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

For compounds with sufficient volatility and thermal stability, gas chromatography-mass spectrometry (GC-MS) is another essential technique. researchgate.net Halogenated organic compounds are often well-suited for GC analysis. chromatographyonline.comum.es

Sample Preparation: Similar to LC-MS/MS, a sample extraction and clean-up step is required. For soil samples, this might involve solvent extraction followed by a clean-up procedure to remove interfering matrix components. um.es

Chromatographic Separation: The sample is injected into the GC, where it is vaporized. An inert carrier gas sweeps the vaporized sample through a long, thin capillary column. Separation occurs based on the compounds' boiling points and interactions with the column's stationary phase.

Detection and Quantification: The separated compounds enter the mass spectrometer for detection. GC-MS provides high-resolution separation and definitive mass spectral data for identification. restek.com For enhanced selectivity in very complex matrices, tandem mass spectrometry (GC-MS/MS) can be employed. researchgate.net

These advanced hyphenated techniques are indispensable for environmental monitoring and research, offering the necessary sensitivity and selectivity to detect and quantify trace amounts of this compound in challenging sample matrices. lcms.cz

Interactive Table of Advanced Analytical Techniques

| Technique | Principle | Application for Target Compound | Advantages |

| LC-MS/MS | Separation by liquid chromatography followed by detection using tandem mass spectrometry. | Analysis in aqueous samples (e.g., surface water, groundwater) and biological matrices. | High sensitivity and selectivity for polar to semi-polar compounds; suitable for non-volatile molecules. |

| GC-MS(/MS) | Separation of volatile compounds by gas chromatography followed by mass spectrometric detection. | Analysis in soil, sediment, and air samples; suitable for thermally stable compounds. | Excellent separation efficiency for volatile and semi-volatile compounds; provides definitive structural information. |

Future Research Directions and Potential Applications

Exploration of Novel Biological Targets for 3-Bromo-6-chloro-N-cyclopropyl-2-fluorobenzamide

The primary mechanism of action for many benzamide (B126) fungicides involves the disruption of microtubule assembly by binding to the β-tubulin protein, which is crucial for nuclear division in fungi. frac.infoapsnet.orgbdspublishing.com However, the vast biological landscape presents opportunities to discover novel targets for this compound.

Future investigations will likely focus on:

Alternative Enzyme Inhibition: Research could explore the compound's potential to inhibit other essential fungal enzymes involved in metabolic pathways distinct from cell division.

Disruption of Cellular Processes: Beyond microtubule dynamics, studies may investigate interference with other cellular functions such as signal transduction pathways, membrane integrity, or mitochondrial respiration.

Insecticidal Targets: Given that some benzamide derivatives exhibit insecticidal activity, research may also target specific receptors or enzymes in insect pests. nih.govresearchgate.net

Identifying new biological targets could reveal broader applications for the compound and provide alternative strategies for managing pests and diseases that have developed resistance to existing treatments.

Development of Combination Strategies with Other Active Agents

To enhance efficacy and manage the development of resistance, combination strategies are a cornerstone of modern crop protection. gcsaa.orgfrac.info Research into combining this compound with other active agents is a promising avenue.

Key areas for development include:

Synergistic Fungicide Mixtures: Combining the benzamide with fungicides that have different modes of action can create a synergistic effect, providing broader-spectrum disease control. gcsaa.org For example, pairing it with a quinone outside inhibitor (QoI) or a demethylation inhibitor (DMI) could be explored.

Fungicide-Insecticide Formulations: For crops affected by both fungal diseases and insect pests, a combination product could offer a more efficient management solution.

Negative Cross-Resistance: A particularly interesting strategy involves pairing it with compounds that exhibit negative cross-resistance. For instance, some fungal isolates resistant to benzimidazoles (which also target β-tubulin) become more sensitive to other compounds like N-phenylcarbamates. frac.info Investigating such relationships with this compound could lead to highly effective resistance management programs.

Rotating or mixing fungicides with different modes of action is a critical strategy to delay the evolution of resistant pathogen populations. gcsaa.orgoregonstate.edu

| Potential Combination Agent Class | Mode of Action | Rationale for Combination |

| Quinone outside Inhibitors (QoIs) | Inhibit mitochondrial respiration | Different target site to combat resistance |

| Demethylation Inhibitors (DMIs) | Inhibit sterol biosynthesis | Broad-spectrum activity and resistance management |

| N-phenylcarbamates | Target β-tubulin (different binding site) | Potential for negative cross-resistance |

| Multi-site contact fungicides | Affect multiple metabolic processes | Low risk of resistance development |

Design of Controlled-Release Formulations for Academic Study

Controlled-release formulations (CRFs) offer a method to improve the efficiency and safety of active ingredients by releasing them over an extended period. nih.govresearchgate.net For academic research, developing CRFs for this compound can facilitate studies on its long-term efficacy and environmental behavior.

Research in this area would involve:

Polymer-Based Matrices: Encapsulating the compound within biodegradable polymers like starch, lignin, or alginate to control its release rate in soil or on plant surfaces. researchgate.nettaylorfrancis.com

Nanoformulations: Developing nano-encapsulation techniques to improve the compound's solubility, stability, and targetability. nih.gov

Stimuli-Responsive Release: Designing "smart" formulations that release the active ingredient in response to specific environmental triggers, such as pH, temperature, or the presence of a particular enzyme from a pathogen.

These advanced formulations can reduce the total amount of chemical needed, minimize environmental runoff, and provide more consistent protection over time. researchgate.netgoogle.com

Investigation of Resistance Management Strategies at the Molecular Level

Fungicide resistance is a significant threat to global agriculture. nih.gov For benzamides that target β-tubulin, resistance often arises from specific point mutations in the gene encoding this protein. frac.infoapsnet.org The most common mutations occur at specific codons, such as 198 and 200. frac.infoapsnet.org

Future molecular-level research will be critical for sustainable use and will likely include:

Mutation Profiling: Identifying the specific mutations in the β-tubulin gene of target pathogens that confer resistance to this compound.

Fitness Cost Analysis: Assessing whether resistant mutants have any "fitness cost," meaning they are less vigorous or competitive than their susceptible counterparts in the absence of the fungicide. Some mutations have been shown to reduce the fitness of the affected organism. frac.info

Molecular Diagnostics: Developing rapid diagnostic tools to detect resistant strains in the field, allowing for timely adjustments to management strategies.

Alternative Resistance Mechanisms: Investigating other potential resistance mechanisms beyond target-site mutations, such as increased efflux pump activity or metabolic detoxification of the compound. nih.gov

Discovery of Next-Generation Benzamide Derivatives Based on this compound Scaffold

The chemical structure of this compound serves as a valuable scaffold for the design of new, potentially more potent and selective molecules. Structure-activity relationship (SAR) studies are key to this discovery process. nih.govfrontiersin.org

Future research will focus on synthesizing and evaluating new derivatives by modifying specific parts of the molecule:

Aromatic Ring Substitutions: The bromine, chlorine, and fluorine atoms on the benzene (B151609) ring are critical for activity. nih.gov SAR studies would explore replacing these halogens with other functional groups to optimize biological activity and spectrum.

Amide Linker Modification: Altering the N-cyclopropyl group could influence the compound's binding affinity to its target site and its physicochemical properties. mdpi.com

Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that have similar physical or chemical properties to enhance efficacy or improve safety profiles. nih.gov

This research aims to develop next-generation benzamides with improved performance, a broader spectrum of activity, or novel modes of action to address the evolving challenges in crop protection. jst.go.jpnih.gov

Q & A

Q. What are the recommended synthetic routes for 3-bromo-6-chloro-N-cyclopropyl-2-fluorobenzamide, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via sequential halogenation and amidation. A typical approach involves:

Halogenation : Bromination and chlorination of a fluorobenzene precursor using reagents like NBS (N-bromosuccinimide) or Cl2 gas under controlled temperatures (e.g., 0–50°C) to avoid over-substitution .

Amidation : Coupling the halogenated intermediate with cyclopropylamine via a Schlenk line under inert atmosphere, using coupling agents like EDCI/HOBt in DMF at 60–80°C .

Key Considerations :

- Purity of starting materials (>95% by HPLC/GC, as seen in Kanto Reagents’ catalogs) minimizes side reactions .

- Reaction time optimization (e.g., 12–24 hours for amidation) balances yield and decomposition risks.

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer:

- Purity Analysis : Use HPLC (High-Performance Liquid Chromatography) with a C18 column and UV detection at 254 nm, referencing >95% purity thresholds common in reagent catalogs .

- Structural Confirmation :

- NMR : <sup>1</sup>H/<sup>13</sup>C NMR to verify substituent positions (e.g., distinguishing Br/Cl/F coupling patterns).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (expected: ~306.5 g/mol).

- X-ray Crystallography : Optional for absolute configuration verification, as applied to structurally related N-cyclopropyl benzamides .

Advanced Research Questions

Q. How do electronic effects of bromo, chloro, and fluoro substituents influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Electronic Effects :

- Bromine’s moderate electronegativity enhances oxidative addition in Suzuki-Miyaura couplings, while chlorine’s lower reactivity may require stronger bases (e.g., Cs2CO3) .

- Fluorine’s electron-withdrawing nature deactivates the aromatic ring, necessitating Pd-based catalysts (e.g., Pd(PPh3)4) for efficient coupling .

- Steric Considerations : The cyclopropyl group introduces steric hindrance, requiring bulky ligands (e.g., XPhos) to stabilize transition states .

Experimental Design : - Compare coupling efficiencies using substituted boronic acids (e.g., phenyl vs. vinyl) under identical conditions.

- Monitor reaction progress via TLC and isolate products using column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How can computational modeling predict the compound’s potential as a kinase inhibitor scaffold?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to simulate binding to kinase active sites (e.g., EGFR or BRAF). Input the compound’s 3D structure (generated from SMILES/InChI data ).

- DFT Calculations : Assess electronic properties (e.g., HOMO/LUMO energies) to predict interactions with catalytic residues .

Validation : - Compare docking scores with known inhibitors (e.g., gefitinib for EGFR).

- Synthesize derivatives (e.g., replacing Br with I) and test inhibitory activity in vitro .

Q. How should researchers address contradictions in reported reaction yields for similar halogenated benzamides?

Methodological Answer:

- Root-Cause Analysis :

- Catalyst Variability : Pd catalyst purity (e.g., Pd2(dba)3 vs. Pd(OAc)2) can alter yields by 10–20% .

- Solvent Effects : Polar aprotic solvents (DMF vs. DMSO) may influence reaction rates due to differing dielectric constants .

- Experimental Replication :

- Reproduce literature protocols with strict control of variables (temperature, moisture levels).

- Use standardized reagents (e.g., Kanto Reagents’ >97% purity compounds) to minimize batch-to-batch variability .